3-Trifluoromethyl-4-bromoanisole
Overview
Description
3-Trifluoromethyl-4-bromoanisole is a chemical compound with the molecular formula C8H6BrF3O. It is an aromatic compound that contains both bromine and trifluoromethyl groups attached to an anisole core.
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Trifluoromethyl-4-bromoanisole likely interacts with its targets through a process of oxidative addition and transmetalation . The palladium catalyst in these reactions undergoes oxidative addition with the electrophilic organic groups, forming a new Pd–C bond. Transmetalation then occurs with the nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it’s likely involved in pathways related to carbon–carbon bond formation .
Pharmacokinetics
The introduction of fluorine-containing groups on a bioactive molecule can alter its properties by potentially modulating its lipophilicity and/or its pharmacokinetics .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Biochemical Analysis
Biochemical Properties
3-Trifluoromethyl-4-bromoanisole plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells. Additionally, this compound can impact cell signaling by modulating the activity of key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where the compound begins to exhibit significant biological activity at specific concentrations. Toxic effects at high doses can include cellular damage, disruption of metabolic processes, and adverse physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components and affect biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on the specific cellular context and the presence of targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-4-bromoanisole typically involves the bromination of 3-Trifluoromethylanisole. This reaction is carried out under anhydrous and oxygen-free conditions to prevent unwanted side reactions. Bromine gas is used as the brominating agent, and the reaction is usually conducted at low temperatures to control the reactivity and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining the quality and yield of the product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-4-bromoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium methoxide can yield 3-Trifluoromethyl-4-methoxyanisole.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Trifluoromethyl-4-bromoanisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound valuable in drug discovery.
Material Science: It is used in the synthesis of fluorinated materials, which have applications in electronics and coatings.
Comparison with Similar Compounds
Similar Compounds
4-Bromoanisole: Similar in structure but lacks the trifluoromethyl group, making it less reactive in certain types of reactions.
3-Bromoanisole: Another isomer with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness
3-Trifluoromethyl-4-bromoanisole is unique due to the presence of both bromine and trifluoromethyl groups. The trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. Its unique structure also imparts distinct physical and chemical properties that are advantageous in specific applications .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGGOSHNRGWKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560873 | |
Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-72-6 | |
Record name | 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 400-72-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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